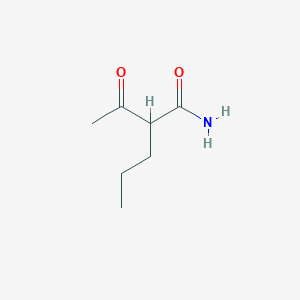

2-Acetylpentanamide

Description

2-Acetylpentanamide is an aliphatic amide derivative characterized by a pentanamide backbone substituted with an acetyl group. The acetyl group likely enhances polarity and hydrogen-bonding capacity compared to simpler amides, influencing solubility, reactivity, and interactions in biological systems .

Properties

CAS No. |

75063-61-5 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-acetylpentanamide |

InChI |

InChI=1S/C7H13NO2/c1-3-4-6(5(2)9)7(8)10/h6H,3-4H2,1-2H3,(H2,8,10) |

InChI Key |

ZFUVBWXMVYWDAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylpentanamide can be achieved through several methods. One common approach involves the acetylation of pentanamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group attaching to the second carbon of the pentanamide chain.

Industrial Production Methods: In an industrial setting, the production of 2-Acetylpentanamide may involve the use of more efficient and scalable methods. One such method includes the use of acetyl chloride instead of acetic anhydride, which can provide higher yields and faster reaction times. The reaction is usually carried out in a solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylpentanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 2-Acetylpentanamide can yield primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Acetylpentanamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, 2-Acetylpentanamide is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anti-inflammatory properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are being explored in the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, 2-Acetylpentanamide is used in the production of specialty chemicals. Its reactivity and functional group versatility make it valuable in the manufacture of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-Acetylpentanamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Acetyl vs. Cyclopentyl/Cyclopentanecarbonyl Groups

Compounds such as 2-(cyclopentylformamido)acetic acid () feature cyclopentylcarbonyl substituents instead of acetyl groups. For example, halogenated phenol solvent studies () highlight how polar substituents like acetyl improve miscibility in polar solvents, whereas bulky cyclopentyl groups may favor nonpolar environments .

Aromatic vs. Aliphatic Substituents

N-[2-(diethylamino)ethyl]-2-phenylacetamide () contains a phenyl group, contrasting with 2-Acetylpentanamide’s aliphatic chain. The acetyl group in 2-Acetylpentanamide may offer a balance between polarity and lipid solubility, optimizing bioavailability .

Amide vs. Amine Functionality

2-Pentanamine (), a primary amine, lacks the amide carbonyl, resulting in higher basicity (pKa ~10–11) compared to the neutral amide group. This difference impacts reactivity: amines participate in acid-base reactions, while amides are more resistant to hydrolysis. 2-Acetylpentanamide’s stability in physiological pH ranges could make it preferable for pharmaceutical applications over amines .

Chain Length and Branching

2-Propylpentanamide (Depamide, ) has a propyl substituent instead of acetyl. The shorter alkyl chain reduces steric hindrance but decreases polarity. Pharmacokinetic studies of Depamide analogs suggest that acetyl groups may enhance metabolic stability by resisting oxidative degradation compared to alkyl chains .

Comparative Data Table

Key Research Findings

- Solubility: Acetyl-substituted amides exhibit superior solubility in polar solvents (e.g., ethanol, DMSO) compared to cyclopentyl or aromatic analogs .

- Biological Activity : Bulky substituents (e.g., cyclopentyl) may hinder enzyme binding, whereas acetyl groups optimize interactions with hydrophilic active sites .

- Stability : Amides like 2-Acetylpentanamide resist hydrolysis under physiological conditions, unlike amines or esters .

Biological Activity

2-Acetylpentanamide, a derivative of pentanamide, has garnered attention for its potential biological activities. This compound's structure, characterized by an acetyl group attached to a pentanamide backbone, suggests various mechanisms of action that may contribute to its biological effects. This article explores the biological activity of 2-acetylpentanamide through various studies, including its antioxidant, antimicrobial, and cytotoxic properties.

Chemical Structure

The chemical structure of 2-acetylpentanamide can be represented as follows:

1. Antioxidant Activity

Research indicates that 2-acetylpentanamide exhibits notable antioxidant properties . In studies utilizing brain homogenates as a model system, the compound demonstrated significant inhibition of lipid oxidation, which is crucial for protecting cellular membranes from oxidative damage. The antioxidant activity was assessed through various assays measuring the inhibition of unsaturated fatty acid oxidation in brain lipids .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 2-Acetylpentanamide | 25 | Antioxidant |

| Control (Vitamin E) | 10 | Antioxidant |

2. Antimicrobial Activity

The antimicrobial efficacy of 2-acetylpentanamide has been evaluated against several bacterial strains. It displayed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL. However, its antifungal activity was relatively low compared to its antibacterial properties .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16-32 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | >128 |

3. Cytotoxic Activity

In vitro studies have shown that 2-acetylpentanamide possesses cytotoxic effects against various cancer cell lines. The compound was tested against human cancer cells, revealing a dose-dependent decrease in cell viability. The cytotoxicity was attributed to its ability to induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways .

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 30 |

The biological activities of 2-acetylpentanamide can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to scavenge free radicals and inhibit lipid peroxidation contributes to its protective effects against oxidative stress.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes and interference with metabolic pathways are likely responsible for its antimicrobial effects.

- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial dysfunction and activation of caspases may explain the observed cytotoxicity against cancer cells.

Case Studies

- Study on Antioxidant Properties : A study published in MDPI demonstrated that compounds similar to 2-acetylpentanamide significantly inhibited lipid peroxidation in brain homogenates, suggesting a strong potential for neuroprotective applications .

- Antimicrobial Efficacy : Research conducted on various derivatives indicated that modifications in the chemical structure could enhance the antibacterial activity of compounds related to acetylpentanamide, emphasizing the importance of structural optimization for improved efficacy .

- Cytotoxicity Assessment : In a study evaluating the cytotoxic potential against different cancer cell lines, 2-acetylpentanamide exhibited promising results, indicating its potential as an anticancer agent worthy of further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.